molecular formula C23H27N3O4S2 B2521606 N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 533868-91-6

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2521606
CAS No.: 533868-91-6
M. Wt: 473.61
InChI Key: CYBXMNBJPMUUSB-VHXPQNKSSA-N
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Description

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

Research conducted by Patel and Agravat (2007) describes the synthesis of pyridine derivatives, involving benzothiazole compounds similar to the one , and their subsequent microbial studies. These compounds were synthesized through a series of reactions involving 2-amino substituted benzothiazole and evaluated for their antibacterial and antifungal activities. The studies indicated that these compounds possess considerable antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity of Pyridine Derivatives

Further research by Patel, Agravat, and Shaikh (2011) on the synthesis of new pyridine derivatives, including amide derivatives involving benzothiazole structures, showed variable and modest activity against investigated strains of bacteria and fungi. These findings support the potential of such compounds in therapeutic applications targeting microbial infections (Patel, Agravat, & Shaikh, 2011).

Pharmaceutical Applications

A study by Srinivasulu et al. (2005) explored Cinitapride related benzimidazole derivatives for their anti-ulcerative activity. Although the core structure differs, the methodology involving the synthesis and evaluation of these compounds for biological activity is relevant. The research demonstrates the potential of such compounds in the development of new drugs for gastrointestinal disorders (Srinivasulu et al., 2005).

Antibacterial Study of Piperidine Substituted Compounds

Khalid et al. (2016) synthesized N-substituted derivatives of a piperidine and oxadiazole-containing compound, demonstrating moderate to talented antibacterial activity. This research is indicative of the broader potential of piperidine-substituted compounds in antibacterial applications, highlighting the importance of structural modification in enhancing biological activity (Khalid et al., 2016).

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-26-21-19(30-4-2)9-8-10-20(21)31-23(26)24-22(27)17-11-13-18(14-12-17)32(28,29)25-15-6-5-7-16-25/h8-14H,3-7,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXMNBJPMUUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.